3-Acetyl-4-methoxybenzenesulfonyl chloride
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Overview
Description
3-Acetyl-4-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C9H9ClO4S. It is an important intermediate in organic synthesis, widely used in the preparation of various pharmaceuticals, agrochemicals, and dyes. The compound is characterized by the presence of an acetyl group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 3-acetyl-4-methoxybenzene. One common method is the reaction of 3-acetyl-4-methoxybenzene with chlorosulfonic acid, followed by the addition of thionyl chloride to introduce the sulfonyl chloride group. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the acetyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Carboxylic Acids: Formed by the oxidation of the acetyl group.
Scientific Research Applications
3-Acetyl-4-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anti-cancer agents.
Industry: Applied in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: Lacks the acetyl group, making it less versatile in certain synthetic applications.
3-Acetylbenzenesulfonyl chloride: Lacks the methoxy group, which can influence the compound’s reactivity and solubility.
4-Acetyl-3-methoxybenzenesulfonyl chloride: Positional isomer with different reactivity due to the placement of functional groups.
Uniqueness
3-Acetyl-4-methoxybenzenesulfonyl chloride is unique due to the presence of both the acetyl and methoxy groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes.
Properties
Molecular Formula |
C9H9ClO4S |
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Molecular Weight |
248.68 g/mol |
IUPAC Name |
3-acetyl-4-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S/c1-6(11)8-5-7(15(10,12)13)3-4-9(8)14-2/h3-5H,1-2H3 |
InChI Key |
PUCZRDMTYBCPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
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